![molecular formula C14H22O B13860098 5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one](/img/structure/B13860098.png)
5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one is a chemical compound with the molecular formula C14H22O and a molecular weight of 206.32 g/mol . This compound is characterized by its bicyclic structure, which includes a norbornane skeleton with two methyl groups at the 3-position and a pentenone side chain at the 5-position.
Métodos De Preparación
The synthesis of 5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with appropriate reagents to introduce the pentenone side chain. The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study the interactions of bicyclic compounds with biological systemsIn industry, it can be used as an intermediate in the production of various chemicals .
Mecanismo De Acción
The mechanism of action of 5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to 5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one include 3,3-dimethylbicyclo[2.2.1]heptan-2-one and 5-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)-4-pentenal . These compounds share the same bicyclic core but differ in their side chains. The unique pentenone side chain of this compound gives it distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H22O |
|---|---|
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
(E)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)pent-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-5,11-13H,6-9H2,1-3H3/b5-4+ |
Clave InChI |
PMWMFQBVQIZNOD-SNAWJCMRSA-N |
SMILES isomérico |
CC(=O)/C=C/CC1C2CCC(C2)C1(C)C |
SMILES canónico |
CC(=O)C=CCC1C2CCC(C2)C1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)

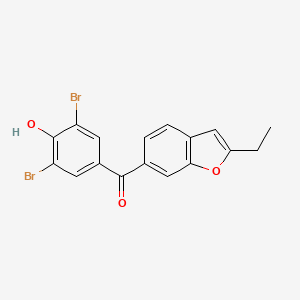
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B13860036.png)
![3-(2-phenylethyl)-1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13860037.png)
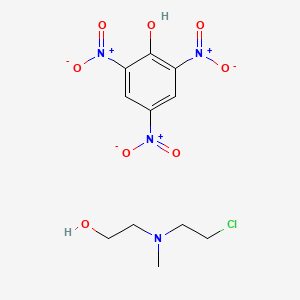
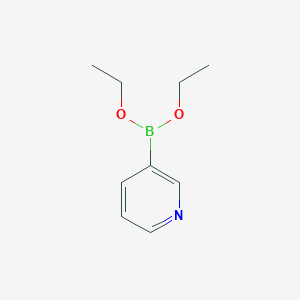

![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13860048.png)
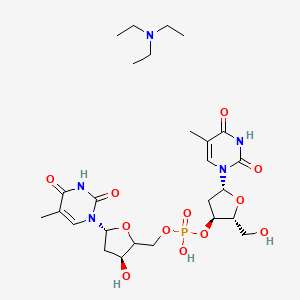
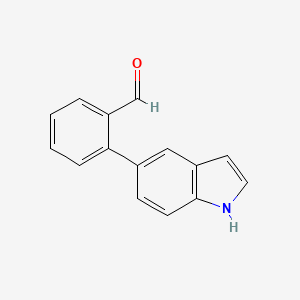


![5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13860089.png)
